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molecular formula C17H25ClO B562161 3-Chloro-1-(4-octylphenyl)propan-1-one CAS No. 928165-59-7

3-Chloro-1-(4-octylphenyl)propan-1-one

Cat. No. B562161
M. Wt: 280.836
InChI Key: RRIVKRLKROHVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216943B2

Procedure details

3-Chloro-1-(4-octylphenyl)propan-1-one (110 g) and acetone (1 L) are charged into a round bottom flask equipped with a condenser and guard tube and stirred. Sodium nitrite (271 g) is added and the mixture is slowly heated to 80° C. and maintained at that temperature for about 21 hours. The mass is cooled to 58° C., sodium nitrite (10 g) is added, and the mass is maintained at 78° C. for about 6 hours. The solvent is evaporated under reduced pressure. The compound obtained is diluted with water (250 mL) and extracted with ethyl acetate (2×500 mL). The combined organic layer is dried over anhydrous sodium sulphate (50 g) and concentrated under reduced pressure to give solid. Hexane (500 mL) is added and the mixture is cooled to −10° C. and stirred for 20 minutes. The formed solid is separated by filtration and washed with cold hexane (2×100 mL) to obtain the title compound as an off-white solid. Yield: 75 g.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
271 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:8][CH:7]=1)=[O:5].CC(C)=O.[N:24]([O-:26])=[O:25].[Na+].CCCCCC>O>[N+:24]([CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:8][CH:7]=1)=[O:5])([O-:26])=[O:25] |f:2.3|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
ClCCC(=O)C1=CC=C(C=C1)CCCCCCCC
Name
Quantity
1 L
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
271 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser and guard tube
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for about 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The mass is cooled to 58° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mass is maintained at 78° C. for about 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The compound obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over anhydrous sodium sulphate (50 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to −10° C.
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The formed solid is separated by filtration
WASH
Type
WASH
Details
washed with cold hexane (2×100 mL)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CCC(=O)C1=CC=C(C=C1)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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